Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(10-6-4-3-5-7-10)12-8-11(13(15)18-12)14(16)17-2/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGJKAWEVKYTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(S2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393246 | |
| Record name | methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-36-3 | |
| Record name | methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Foreword: The Strategic Importance of Substituted Thiophenes
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of chemical transformations have led to its incorporation into a wide range of biologically active molecules and functional materials. Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, the subject of this guide, represents a specific embodiment of this versatile heterocyclic system, holding potential as a key intermediate in the development of novel therapeutic agents and specialized organic compounds. This document provides an in-depth, experience-driven guide to its synthesis, grounded in established chemical principles and validated laboratory practices.
The Gewald Reaction: A Powerful Tool for Thiophene Synthesis
The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3] This multicomponent reaction, first reported by Karl Gewald in 1966, involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][2][3] The elegance of the Gewald reaction lies in its convergence, allowing for the construction of the complex thiophene ring in a single synthetic operation from readily available starting materials.
Mechanistic Insights: A Stepwise Look at Thiophene Formation
The mechanism of the Gewald reaction is a well-elucidated sequence of classical organic transformations.[2][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (3-phenyl-2-butanone) and the active methylene compound (methyl cyanoacetate).[2][4] The basic catalyst, typically a secondary amine like morpholine or piperidine, deprotonates the methyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ketone, followed by dehydration to yield an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, then undergoes a nucleophilic attack by the enolate of the Knoevenagel product. This step forms a thiolate intermediate.
-
Intramolecular Cyclization and Tautomerization: The newly formed thiolate attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a five-membered iminothiophene ring. A subsequent tautomerization of the imine to the more stable enamine affords the final 2-aminothiophene product.
The overall reaction pathway is a testament to the efficiency of multicomponent reactions in rapidly building molecular complexity.
Synthesis of this compound: A Detailed Protocol
This section provides a detailed, step-by-step protocol for the synthesis of the title compound via the Gewald reaction. The choice of reagents and conditions is based on established procedures for the synthesis of analogous 2-aminothiophene-3-carboxylates.[5][6]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | 7.41 g | 0.05 |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 4.95 g | 0.05 |
| Elemental Sulfur | S | 32.06 | 1.60 g | 0.05 |
| Morpholine | C₄H₉NO | 87.12 | 4.36 g (5 mL) | 0.05 |
| Methanol | CH₄O | 32.04 | 50 mL | - |
| Ethanol (for recrystallization) | C₂H₆O | 46.07 | As needed | - |
Experimental Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-phenyl-2-butanone (7.41 g, 0.05 mol), methyl cyanoacetate (4.95 g, 0.05 mol), and elemental sulfur (1.60 g, 0.05 mol) in methanol (30 mL).
-
Addition of Base: With gentle stirring, add morpholine (4.36 g, 5 mL, 0.05 mol) dropwise to the mixture over a period of 30 minutes at room temperature. An exothermic reaction may be observed. Maintain the temperature between 35-40 °C using a water bath if necessary.
-
Reaction Progression: After the addition of morpholine is complete, heat the reaction mixture to 45-50 °C and maintain this temperature with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Isolation of the Crude Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, the reaction mixture can be poured into crushed ice with stirring.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL). The crude product can be further purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Expected Characterization
-
Appearance: Off-white to pale yellow crystalline solid.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Expected characteristic peaks around 3400-3300 (N-H stretching of the primary amine), 2950 (C-H stretching), 1660 (C=O stretching of the ester), and 1580-1450 (C=C stretching of the aromatic and thiophene rings).[6]
-
¹H NMR Spectroscopy (CDCl₃, δ ppm): Expect signals corresponding to the aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm), the methine proton of the phenylethyl group (quartet), the methyl protons of the phenylethyl group (doublet), the thiophene ring proton, the amino protons (broad singlet), and the methyl ester protons (singlet, ~3.8 ppm).
-
¹³C NMR Spectroscopy (CDCl₃, δ ppm): Expect signals for the ester carbonyl carbon, the aromatic carbons, the thiophene ring carbons, and the aliphatic carbons of the phenylethyl and methyl ester groups.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the product (C₁₅H₁₇NO₂S).
Process Visualization
To aid in the conceptualization of the synthesis, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Reaction Mechanism Diagram
Caption: The reaction mechanism for the synthesis of the target molecule.
Experimental Workflow Diagram
Caption: A step-by-step overview of the experimental workflow.
Safety and Handling Considerations
-
3-Phenyl-2-butanone: Combustible liquid. Handle in a well-ventilated area.
-
Methyl Cyanoacetate: Toxic if swallowed or in contact with skin. Causes skin and eye irritation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Elemental Sulfur: Flammable solid. Avoid creating dust.
-
Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The Gewald reaction provides a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully planned experimental protocol, researchers can successfully synthesize this valuable heterocyclic compound. The information presented in this guide, drawn from established literature and practical experience, is intended to empower scientists in their pursuit of novel chemical entities for drug discovery and materials science applications.
References
-
Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. [Link]
-
Puterová, Z., Sváč, A., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209–246. [Link]
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Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Joshi, S., & Sharma, V. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 1039-1043. [Link]
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Huang, Z., & Dömling, A. (2011). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 16(12), 10005–10016. [Link]
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Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2010). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc, 2010(9), 163–172. [Link]
-
Moustafa, H. M., & El-Hady, H. A. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. International Journal of Organic Chemistry, 2(1), 59–64. [Link]
-
Kraft, O., Mittag, G. C., Hoenke, S., Heise, N., Al-Harrasi, A., & Csuk, R. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry, 12(2), 140-148. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative of interest in medicinal chemistry and drug development.[1] While specific experimental data for this exact molecule is not yet publicly available, this document leverages extensive data from closely related analogues to predict its spectral characteristics. We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Molecular Structure and Expected Spectroscopic Behavior
The structure of this compound, shown below, suggests key features that will be observable across different spectroscopic techniques. The molecule possesses a highly substituted thiophene ring, an aromatic phenyl group, a chiral center, and various functional groups including an amine, an ester, and the thiophene sulfur atom. These elements will each contribute to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be complex, with distinct signals for the aromatic protons, the thiophene proton, the methine and methyl protons of the phenylethyl group, the amine protons, and the methyl ester protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below, based on data from analogous compounds.[2][3][4]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Phenyl-H | 7.20 - 7.40 | Multiplet | The five protons of the monosubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region. | |
| Thiophene-H | ~6.50 | Singlet | The single proton on the thiophene ring at the C4 position is expected to be a singlet due to the absence of adjacent protons. | |
| Amine-NH₂ | 5.80 - 6.20 | Broad Singlet | The chemical shift of the amine protons can be variable and the peak is often broad due to quadrupole moments and exchange with trace amounts of water. This peak will disappear upon D₂O exchange.[3] | |
| Phenylethyl-CH | ~4.20 | Quartet | ~7.2 | The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. |
| Methyl Ester-CH₃ | ~3.70 | Singlet | The three protons of the methyl ester group are chemically equivalent and not coupled to other protons, resulting in a singlet. | |
| Phenylethyl-CH₃ | ~1.60 | Doublet | ~7.2 | The three protons of the methyl group are coupled to the single methine proton, resulting in a doublet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule. Based on data for similar 2-aminothiophene-3-carboxylates, the following chemical shifts can be anticipated.[4]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| Ester Carbonyl (C=O) | ~165 | The carbonyl carbon of the ester group is expected in this downfield region. |
| Thiophene C2 & C5 | 150 - 160 | The carbons directly attached to the heteroatom (sulfur) and the electron-donating amino group will be significantly deshielded. |
| Phenyl C (quaternary) | ~145 | The quaternary carbon of the phenyl group attached to the phenylethyl moiety. |
| Phenyl CH | 125 - 130 | The carbons of the phenyl ring will appear in the typical aromatic region. |
| Thiophene C3 & C4 | 100 - 115 | The other two carbons of the thiophene ring. |
| Methyl Ester (OCH₃) | ~51 | The carbon of the methyl ester group. |
| Phenylethyl CH | ~40 | The methine carbon of the phenylethyl group. |
| Phenylethyl CH₃ | ~22 | The methyl carbon of the phenylethyl group. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like those of the amine group.[5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
¹H NMR Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
For confirmation of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signal corresponding to the NH₂ protons should disappear or significantly diminish.
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.
-
To aid in peak assignment, consider running Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135). A DEPT-90 spectrum will only show CH signals, while a DEPT-135 spectrum will show positive CH and CH₃ signals and negative CH₂ signals. Quaternary carbons will be absent in both DEPT spectra.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrum
The nominal molecular weight of this compound (C₁₆H₁₇NO₂S) is approximately 287.10 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
A key feature to look for in the mass spectrum of a thiophene-containing compound is the presence of an [M+2]⁺ peak with an intensity of about 4.4% relative to the molecular ion peak [M]⁺. This is due to the natural abundance of the ³⁴S isotope.[6]
Predicted Fragmentation Pattern
The fragmentation of this compound upon electron impact (EI) is likely to proceed through several key pathways:
-
Loss of the methyl ester group: Cleavage of the C-O bond of the ester could lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol molecule (CH₃OH).
-
Loss of the phenylethyl group: Benzylic cleavage is a common fragmentation pathway. The bond between the thiophene ring and the phenylethyl group could break, leading to the formation of a stable phenylethyl cation or radical.
-
Cleavage of the thiophene ring: The thiophene ring itself can undergo fragmentation, although this is often less favorable than the loss of substituents.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). High-resolution capabilities are highly recommended.
Sample Preparation:
-
For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is typically introduced via a direct insertion probe or a gas chromatograph.
-
For ESI-MS, a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) is infused directly into the ion source.
Data Acquisition:
-
Acquire a full scan mass spectrum over an appropriate mass range (e.g., m/z 50-500).
-
If using a high-resolution instrument, perform an accurate mass measurement of the molecular ion to confirm the elemental composition.
-
If fragmentation is not readily observed with ESI, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion and obtain structural information.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | The primary amine will show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations.[2][3] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic C-H stretching of the phenyl and thiophene rings. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the phenylethyl and methyl ester groups. |
| C=O Stretch (Ester) | 1660 - 1700 | Strong | The carbonyl group of the ester will give a strong, sharp absorption band in this region.[2][3] |
| C=C Stretch (Aromatic/Thiophene) | 1450 - 1600 | Medium-Strong | These bands arise from the carbon-carbon double bond stretching within the aromatic and thiophene rings.[7] |
| C-N Stretch (Amine) | 1250 - 1350 | Medium | |
| C-O Stretch (Ester) | 1100 - 1300 | Strong | The C-O stretching of the ester group. |
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Solid Sample (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.
Predicted UV-Vis Absorption
The conjugated system of the 2-aminothiophene-3-carboxylate core, extended by the phenyl group, is expected to give rise to distinct absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the nature and position of the substituents on the thiophene ring.[8] Generally, 2-aminothiophene derivatives exhibit strong absorption bands due to π → π* transitions.
| Transition | Predicted λₘₐₓ (nm) | Solvent | Justification |
| π → π* | 280 - 350 | Ethanol or Hexane | The extended conjugation of the substituted thiophene ring will result in one or more strong absorption bands in this region. The exact position will depend on the solvent polarity.[8][9] |
Experimental Protocol for UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the sample of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or hexane). The solvent should be transparent in the wavelength range of interest.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-600 nm).
-
The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) can be determined from the resulting spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its unambiguous characterization. By combining the structural details from NMR, the molecular weight and fragmentation information from mass spectrometry, the functional group identification from IR, and the electronic properties from UV-Vis spectroscopy, researchers and drug development professionals can confidently verify the identity and purity of this compound, paving the way for further biological and medicinal investigations.
References
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- TÜBİTAK Academic Journals.
- ChemicalBook. 2-ACETYL-3-AMINOTHIOPHENE(31968-33-9) IR Spectrum.
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- The Royal Society of Chemistry. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis.
- Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)
- PubChem. 2-Amino-5-methylthiophene-3-carboxylic acid.
- Prime Scholars. FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide.
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A Comprehensive Technical Guide to the Structural Elucidation of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Abstract: This technical guide provides an in-depth, multi-faceted strategy for the unambiguous structural elucidation of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, a polysubstituted aminothiophene. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind the application of a synergistic suite of modern analytical techniques. We will detail the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes how each piece of spectral evidence corroborates the others, culminating in a definitive structural assignment. This guide includes field-proven experimental protocols, data interpretation frameworks, and visual aids to ensure the principles and practices described are both understandable and reproducible.
Introduction: The Analytical Imperative
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the 2-aminothiophene core is a privileged structure, serving as a versatile building block for a wide array of biologically active compounds.[1][2] The title molecule, this compound, combines this key heterocycle with a chiral phenylethyl moiety, making it a compound of significant interest for synthetic and medicinal chemistry.
However, the synthesis of such multi-substituted heterocycles can often yield a mixture of constitutional isomers. Therefore, rigorous and unequivocal structural determination is not merely an academic exercise; it is a critical checkpoint in the research and development pipeline. An incorrect structural assignment can invalidate biological data and lead to the costly termination of promising projects. This guide presents a holistic and self-validating workflow to definitively confirm the molecular structure of the title compound.
Synthetic Context: The Gewald Reaction
The most probable synthetic route to this class of compounds is the Gewald multicomponent reaction, a one-pot synthesis that combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3][4]
Proposed Synthesis: The target molecule would likely be synthesized from 3-phenyl-2-butanone, methyl cyanoacetate, and elemental sulfur, using an amine catalyst like morpholine or diethylamine.
The mechanism of the Gewald reaction is complex and has been the subject of detailed study.[5][6][7] It is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[5] Understanding this context is vital because it informs the analyst about potential side products or isomers. For instance, an alternative starting ketone could lead to a different substitution pattern on the thiophene ring. Our analytical strategy must, therefore, be designed not just to confirm the expected structure but to rule out all other plausible isomers.
The Integrated Analytical Workflow
A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The workflow described herein ensures that the final structure is supported by overwhelming and complementary evidence.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry: The Molecular Formula
The first step in any structural elucidation is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
4.1 High-Resolution Mass Spectrometry (HRMS) For a proposed structure of C₁₄H₁₅NO₂S, the exact mass is calculated. An experimental HRMS measurement (e.g., via ESI-TOF) that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the elemental formula.
4.2 Fragmentation Analysis Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry reveals the molecule's fragmentation pattern, offering clues to its substructures. For carboxylic acid esters, characteristic losses of the alkoxy group (-OCH₃) and the entire carboxyl group are common.[8]
Predicted Key Fragments:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
-
[M - CH₃]⁺: Loss of the methyl group from the phenylethyl moiety.
-
[M - OCH₃]⁺: Loss of the methoxy group from the ester.
-
[M - COOCH₃]⁺: Loss of the entire methyl ester group.
-
[C₈H₉]⁺ (m/z 105): A very common and stable tropylium ion or benzyl cation resulting from benzylic cleavage of the phenylethyl side chain. This is a strong indicator of the Ph-CH(CH₃)- substructure.
| Fragment | Proposed Structure | Significance |
| M⁺ | C₁₄H₁₅NO₂S | Confirms molecular weight. |
| [M - 31]⁺ | [M - OCH₃]⁺ | Indicates a methyl ester functionality. |
| [M - 59]⁺ | [M - COOCH₃]⁺ | Confirms the methyl ester group. |
| m/z 105 | [C₈H₉]⁺ | Strong evidence for the 1-phenylethyl substituent. |
Infrared Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that confirms the presence of key structural motifs.[9]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the presence of the 2-amino group. Two distinct bands are expected. |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Thiophene) | Indicates the presence of sp² C-H bonds. |
| 2980-2850 | C-H Stretch | Aliphatic (Methyl, Methine) | Indicates the presence of sp³ C-H bonds. |
| ~1660 | C=O Stretch | Conjugated Ester | Confirms the ester carbonyl. The frequency is lowered from the typical ~1740 cm⁻¹ due to conjugation with the thiophene ring and intramolecular H-bonding with the adjacent amino group.[3] |
| 1600-1450 | C=C Stretch | Aromatic Rings | Supports the presence of the phenyl and thiophene rings. |
| ~700 | C-S Stretch | Thiophene Ring | Characteristic vibration for the thiophene heterocycle.[10] |
Nuclear Magnetic Resonance: The Definitive Blueprint
NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework and the connectivity between different parts of the molecule. For a definitive assignment, a suite of 1D and 2D experiments is required.[11]
6.1 ¹H NMR Analysis The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for every unique proton in the molecule.
-
Phenyl Protons (5H): A complex multiplet between δ 7.2-7.4 ppm is expected for the monosubstituted benzene ring.
-
Thiophene Proton (1H): A singlet is expected for the lone proton on the thiophene ring (H-4). Its chemical shift (δ ~6.8-7.0 ppm) confirms its position adjacent to the sulfur atom and an sp² carbon.
-
Amine Protons (2H): A broad singlet around δ 5.5-6.5 ppm. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange. This peak will disappear upon D₂O exchange.
-
Phenylethyl Methine (1H): A quartet around δ 4.1-4.3 ppm, due to coupling with the three protons of the adjacent methyl group (J ≈ 7.0 Hz).
-
Ester Methyl Protons (3H): A sharp singlet around δ 3.7-3.8 ppm.
-
Phenylethyl Methyl Protons (3H): A doublet around δ 1.6-1.7 ppm, coupled to the single methine proton (J ≈ 7.0 Hz).
6.2 ¹³C NMR and DEPT-135 Analysis The ¹³C NMR spectrum identifies all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in the DEPT-135 spectrum.
| Predicted Shift (δ ppm) | Carbon Type | DEPT-135 Signal | Assignment |
| ~165 | C | Absent | C=O (Ester) |
| ~158 | C | Absent | C2-NH₂ |
| ~145-150 | C | Absent | C5-Thiophene & Phenyl C-ipso |
| ~126-129 | CH | Positive | Phenyl C-H |
| ~115 | CH | Positive | C4-H |
| ~105 | C | Absent | C3-COOCH₃ |
| ~51 | CH₃ | Positive | OC H₃ |
| ~40 | CH | Positive | C H (Phenylethyl) |
| ~22 | CH₃ | Positive | C H₃ (Phenylethyl) |
6.3 2D NMR for Unambiguous Connectivity While 1D NMR provides strong evidence, 2D correlation experiments are essential to prove the connectivity and definitively rule out isomers.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A key expected correlation would be between the phenylethyl methine (CH) quartet and the corresponding methyl (CH₃) doublet, confirming this spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It allows for the confident assignment of every protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the overall molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. This is how the different pieces of the molecule are connected.
Caption: Key HMBC correlations confirming the molecular framework.
Key HMBC Correlations for Structural Confirmation:
-
Ester Methyl Protons to Carbonyl Carbon: A correlation from the OCH₃ singlet (δ ~3.7) to the ester carbonyl carbon (δ ~165) confirms the methyl ester group.
-
Thiophene H-4 to C-5 and C-3: The thiophene proton (H-4) should show correlations to the quaternary carbons C-5 and C-3, defining its position on the ring.
-
Phenylethyl CH to Thiophene C-5: The most critical correlation. The methine proton of the phenylethyl group (δ ~4.2) must show a 2-bond correlation to the thiophene C-5 carbon, unequivocally proving that the phenylethyl substituent is located at position 5.
-
Phenylethyl CH to Phenyl Carbons: This same methine proton will show correlations to the ipso- and ortho- carbons of the phenyl ring, confirming the Ph-CH linkage.
Detailed Experimental Protocols
7.1 General Considerations
-
Sample Purity: Ensure the sample is of high purity (>95%), as determined by HPLC or qNMR, to avoid misleading spectral data from impurities. Purification is typically achieved by flash column chromatography.[12]
-
Solvent: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Ensure the solvent is free from water and other contaminants.[13]
7.2 FT-IR Spectroscopy Protocol
-
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk, or use an ATR (Attenuated Total Reflectance) accessory.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Process the data by performing a background correction.
-
Identify and label the key absorption bands corresponding to the functional groups.
7.3 Mass Spectrometry Protocol (HRMS)
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the ESI source of a TOF or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Determine the m/z of the protonated molecular ion [M+H]⁺ and compare it to the theoretical exact mass calculated for C₁₄H₁₆NO₂S⁺.
7.4 NMR Spectroscopy Protocol
-
Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
Acquire a DEPT-135 spectrum to differentiate carbon types.
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Acquire a 2D HSQC spectrum optimized for a one-bond J-coupling of ~145 Hz.
-
Acquire a 2D HMBC spectrum optimized for long-range couplings of 8-10 Hz.
-
Process and analyze all spectra, using the 1D spectra to assign peaks in the 2D maps and build up the molecular structure piece by piece.
Conclusion
The structural elucidation of a novel or complex molecule like this compound is a systematic process that requires the intelligent application of multiple analytical techniques. By integrating the precise molecular formula from HRMS, the functional group information from FT-IR, and the detailed connectivity map from a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC), one can achieve an unambiguous and definitive structural assignment. The workflow and interpretive logic presented in this guide constitute a robust, self-validating system that ensures the highest level of scientific integrity for researchers in the chemical and pharmaceutical sciences.
References
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Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. [Link]
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Safari, J., & Dehghan-Khalili, S. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 27(3), 963-968. [Link]
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ResearchGate. (n.d.). FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT. [Image]. Retrieved from ResearchGate. [Link]
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Nishiwaki, T. (1975). The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids. Organic Mass Spectrometry, 10(2), 115-117. [Link]
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Fall, Y., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9540–9550. [Link]
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Abdel-Megeed, M. F., & Teniou, A. (1985). Studies in the Heterocyclic Compounds: II. The Mass Spectra of Some Thiophene-Sulfonyl Derivatives. Organic Mass Spectrometry, 20(7), 427-430. [Link]
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Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4985. [Link]
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Takeda, S., & Iijima, C. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Yakugaku Zasshi, 78(5), 525-530. [Link]
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Niculaua, M., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(19), 6598. [Link]
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Arjunan, V., & Santhanam, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(1), 22-31. [Link]
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Wang, Y., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 12(3), 398. [Link]
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National Institute of Standards and Technology. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]
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Reddy, K. R., et al. (2013). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 3(4), 85-91. [Link]
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Manasagangotri, P. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130953. [Link]
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Image]. Retrieved from ResearchGate. [Link]
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International Union of Crystallography. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(4), 434-437. [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]
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Fall, Y., et al. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Ghorab, M. M., et al. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1711. [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Fall, Y., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9540-9550. [Link]
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Opanasenko, M., et al. (2020). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Molbank, 2020(3), M1149. [Link]
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Sharma, P., & Mohan, C. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 41-45. [Link]
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El-Kashef, H. S., et al. (2002). Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ChemInform, 33(47). [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis and Derivatization of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Introduction: The Significance of Substituted 2-Aminothiophenes
Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, serving as highly versatile intermediates in the development of novel therapeutic agents and functional materials.[1] The inherent reactivity of the 2-amino and 3-carboxylate groups, coupled with the diverse substitution possibilities on the thiophene ring, makes this scaffold a privileged structure in medicinal chemistry. Derivatives of this class have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and cytostatic properties.[2][3]
This application note provides a comprehensive guide to the synthesis of a specific, highly functionalized thiophene derivative, Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate. The synthetic approach is based on the robust and widely adopted Gewald three-component reaction.[4] Furthermore, this guide details subsequent derivatization protocols for the synthesized aminothiophene, focusing on common and synthetically useful transformations of the 2-amino group: acylation, sulfonylation, and Schiff base formation. These derivatizations are critical for library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.
The protocols herein are presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Part 1: Synthesis of this compound via the Gewald Reaction
The Gewald reaction is a one-pot, multicomponent condensation that provides efficient access to polysubstituted 2-aminothiophenes.[4] This process involves the reaction of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
Causality of Experimental Choices:
-
Reactants:
-
1-Phenylpropan-2-one: This ketone provides the C4 and C5 atoms of the thiophene ring, along with the 1-phenylethyl substituent at the 5-position.
-
Methyl Cyanoacetate: This active methylene nitrile furnishes the C2, C3, and the 3-carboxylate group of the thiophene core, as well as the 2-amino group.
-
Elemental Sulfur (S₈): Serves as the source of the sulfur atom for the thiophene ring. Finely powdered sulfur is recommended to ensure better dispersion and reactivity.
-
-
Catalyst:
-
Morpholine: A secondary amine that is a commonly used and effective basic catalyst for the Gewald reaction. It facilitates both the initial Knoevenagel condensation and the subsequent addition of sulfur.[5]
-
-
Solvent:
-
Ethanol: A polar protic solvent that is effective in solubilizing the reactants and facilitating the reaction progress. It is also a relatively benign and easily removable solvent.
-
Reaction Mechanism Overview:
The Gewald reaction proceeds through a series of steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 1-phenylpropan-2-one and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: The sulfur adds to the β-carbon of the unsaturated intermediate. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.
Caption: Workflow for the Gewald Synthesis.
Detailed Experimental Protocol: Synthesis
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 1-Phenylpropan-2-one | ≥98% |
| Methyl Cyanoacetate | ≥99% |
| Elemental Sulfur | Fine powder |
| Morpholine | ≥99% |
| Ethanol (EtOH) | Anhydrous |
| Round-bottom flask | Appropriate size with magnetic stir bar |
| Condenser | |
| Heating mantle/Oil bath | With temperature control |
| Ice bath | |
| Buchner funnel and flask | |
| Thin Layer Chromatography (TLC) | Silica gel plates with UV indicator |
| Rotary evaporator |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
1-Phenylpropan-2-one: Combustible liquid.[2]
-
Methyl Cyanoacetate: Causes serious eye irritation.[6]
-
Elemental Sulfur: Flammable solid; handle away from ignition sources.[5]
-
Morpholine: Flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[7]
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylpropan-2-one (13.4 g, 0.1 mol), methyl cyanoacetate (9.9 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in 100 mL of anhydrous ethanol.
-
Stir the mixture to form a suspension.
-
Slowly add morpholine (8.7 mL, 0.1 mol) to the suspension at room temperature with continuous stirring. An exothermic reaction may be observed.
-
Fit the flask with a condenser and heat the reaction mixture to a gentle reflux (approximately 50-60 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization from ethanol if necessary.[2]
Part 2: Derivatization of the 2-Amino Group
The 2-amino group of the synthesized thiophene is a nucleophilic site that can readily undergo various chemical transformations. The following protocols detail common derivatization reactions to expand the chemical diversity of the core structure.
Protocol 1: N-Acylation
Acylation of the 2-amino group to form an amide is a fundamental transformation that can significantly alter the biological activity of the parent molecule.
Causality: Acetyl chloride is a highly reactive acylating agent. Pyridine is used as a base to neutralize the HCl generated during the reaction and to catalyze the acylation. Dichloromethane (DCM) is an inert solvent suitable for this reaction.
Procedure:
-
Dissolve this compound (2.63 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 mL, 15 mmol) to the solution.
-
Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated product. Purify by column chromatography on silica gel if necessary.
Protocol 2: N-Sulfonylation
Sulfonamides are a key functional group in many marketed drugs. The sulfonylation of the 2-amino group can be achieved using a sulfonyl chloride in the presence of a base.
Causality: Benzenesulfonyl chloride is the sulfonating agent. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
Procedure:
-
Dissolve this compound (2.63 g, 10 mmol) in 50 mL of anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.4 mL, 11 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Protocol 3: Schiff Base Formation
The reaction of the primary amino group with an aldehyde or ketone yields an imine, also known as a Schiff base. This is a common method for introducing diverse aromatic or aliphatic substituents.[6]
Causality: The condensation reaction between the amine and the aldehyde is typically acid-catalyzed. A few drops of a strong acid like sulfuric acid facilitate the dehydration step to form the imine. Ethanol is a suitable solvent for this reaction.
Procedure:
-
In a round-bottom flask, dissolve this compound (2.63 g, 10 mmol) and a selected aldehyde (e.g., salicylaldehyde, 1.22 g, 10 mmol) in 50 mL of ethanol.
-
Add 2-3 drops of concentrated sulfuric acid to the solution as a catalyst.
-
Reflux the mixture for 3-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product upon cooling.[6]
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold water and then recrystallize from ethanol to obtain the pure Schiff base.[6]
Caption: Derivatization pathways for the 2-amino group.
Summary of Reaction Conditions
| Reaction | Key Reagents | Solvent | Catalyst/Base | Temp. | Time (h) |
| Synthesis | 1-Phenylpropan-2-one, Methyl Cyanoacetate, Sulfur | Ethanol | Morpholine | Reflux | 3-4 |
| N-Acylation | Acetyl Chloride | DCM | Pyridine | 0°C to RT | 4-6 |
| N-Sulfonylation | Benzenesulfonyl Chloride | Pyridine | Pyridine (solvent) | 0°C to RT | 12-16 |
| Schiff Base Formation | Salicylaldehyde (example) | Ethanol | H₂SO₄ (catalytic) | Reflux | 3-4 |
Conclusion
This application note provides robust and well-grounded protocols for the synthesis of this compound and its subsequent derivatization. By following these detailed procedures, researchers can confidently produce a library of novel thiophene derivatives for evaluation in drug discovery and materials science applications. The emphasis on the rationale behind experimental choices and adherence to safety protocols ensures a foundation for successful and safe laboratory practice.
References
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]
-
Martin Operating Partnership, L.P. (2016). Elemental Sulfur - SAFETY DATA SHEET. [Link]
- Patel, R. B., et al. (2014). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 4(2), 113-120.
- Shafighi, S., et al. (2018). MgO-CeO2 nanocomposite: efficient catalyst for the preparation of 2-aminothiophenes and thieno[2,3-d]pyrimidin-4(3H)-one derivatives.
-
Katritzky, A. R., et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 76(3), 227-231. [Link]
-
Asiri, A. M., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl-2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Serbian Chemical Society, 76(1), 1-7. [Link]
-
Al-Ghorbani, M., et al. (2023). Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene-Containing Schiff Base and Co(II) and Pd(II) Complexes. ChemistrySelect, 8(11), e202204655. [Link]
-
Synerzine. (n.d.). SAFETY DATA SHEET 1,2-Propanedione, 1-phenyl-. [Link]
-
de Oliveira, C. S., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(2), 498. [Link]
- Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- de Souza, M. V. N. (2005). Synthesis and biological activity of 2-amino-thiophene derivatives. Mini-Reviews in Medicinal Chemistry, 5(2), 159-173.
-
Al-Ghorbani, M., et al. (2021). Schiff base and metal(II) complexes containing thiophene-3-carboxylate: Synthesis, characterization and antioxidant activities. Journal of Molecular Structure, 1230, 129881. [Link]
- Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
- Ghashang, M., et al. (2017). A green chemical approach: a straightforward one-pot synthesis of 2-aminothiophene derivatives via Gewald reaction in deep eutectic solvents. Monatshefte für Chemie - Chemical Monthly, 148, 711-716.
- Bai, L., et al. (2015). NaAlO2 as a novel and efficient catalyst for the synthesis of 2-aminothiophene derivatives via Gewald reaction.
- Javadi, A., & Tayebee, R. (2016). ZnO/nanoclinoptilolite as a new, green and reusable heterogeneous catalyst for the synthesis of 2-aminothiophenes via Gewald reaction. Journal of the Iranian Chemical Society, 13, 2237-2244.
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Shafighi, S., et al. (2018). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 8, 27626-27642. [Link]
- Chinese Patent CN104478850A. (2015).
- Chinese Patent CN111205266A. (2020). Synthetic method of 2-thiopheneacetic acid.
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Rigo, M., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 689333. [Link]
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Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
- Krishnankutty, K., & Sreekanth, J. (2012). Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. Scholars Research Library, Archives of Applied Science Research, 4(1), 312-317.
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Oriental Journal of Chemistry. (n.d.). Studies on Complexes of Schiff Bases Derived from Salicyldehyde and 2-Amino Phenol / 2-Aminothiophenol With Aryltellurium(IV) Chlorides. [Link]
-
ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. [Link]
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ACS Publications. (2015). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry, 80(9), 4536-4543. [Link]
-
Kappe, C. O., et al. (2007). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Bioorganic & Medicinal Chemistry Letters, 17(19), 5329-5333. [Link]
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Synthesis of 5-(1-Phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As bioisosteres of purines, these compounds have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their ability to interact with various biological targets, such as kinases, makes them attractive candidates for the development of novel therapeutics. This application note provides a comprehensive guide for the synthesis of a specific derivative, 5-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one, starting from Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate. This detailed protocol is designed for researchers, scientists, and professionals in drug development, offering insights into the synthetic strategy, experimental procedures, and characterization of the target compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of 5-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is efficiently achieved through a two-step process. The initial step involves the construction of the key intermediate, this compound, via the well-established Gewald aminothiophene synthesis. This is followed by the cyclization of the aminothiophene derivative with a suitable one-carbon source, such as formamide or urea, to construct the pyrimidine ring, yielding the desired thieno[2,3-d]pyrimidinone.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of this compound
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3] It involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst. The choice of base and solvent can influence the reaction rate and yield. Morpholine is a commonly used base due to its moderate basicity and role in activating the sulfur.
Experimental Protocol: Gewald Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Phenyl-2-butanone | 148.20 | 14.82 g | 100 |
| Methyl Cyanoacetate | 99.09 | 9.91 g | 100 |
| Sulfur (elemental) | 32.06 | 3.21 g | 100 |
| Morpholine | 87.12 | 8.71 g (10 mL) | 100 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenyl-2-butanone (14.82 g, 100 mmol), methyl cyanoacetate (9.91 g, 100 mmol), and elemental sulfur (3.21 g, 100 mmol) in ethanol (100 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add morpholine (8.71 g, 100 mmol) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain a purified solid.
-
Dry the purified product under vacuum.
Expected Yield: 70-80%
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for all the reactants and facilitates the reaction by providing a suitable medium for the ionic intermediates.
-
Morpholine as Base: Morpholine acts as a catalyst by deprotonating the active methylene group of methyl cyanoacetate and also aids in the ring-opening of the S8 crown of elemental sulfur.[2]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate and ensures the completion of the reaction in a reasonable timeframe.
-
Precipitation in Water: The product is sparingly soluble in water, allowing for its easy isolation by precipitation upon dilution of the reaction mixture.
-
Recrystallization: This step is crucial for obtaining a high-purity intermediate, which is essential for the subsequent cyclization reaction.
Part 2: Synthesis of 5-(1-Phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one
The final step in the synthesis is the cyclization of the 2-aminothiophene-3-carboxylate with a one-carbon synthon to form the pyrimidine ring. Heating with formamide is a common and effective method to achieve this transformation, leading to the formation of a 4-hydroxy-thieno[2,3-d]pyrimidine, which exists in its tautomeric 4-oxo form.
Experimental Protocol: Cyclization with Formamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 275.36 | 27.54 g | 100 |
| Formamide | 45.04 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place this compound (27.54 g, 100 mmol).
-
Add an excess of formamide (100 mL).
-
Heat the mixture to 180-190 °C and maintain at this temperature for 3-4 hours. The reaction progress can be monitored by TLC (ethyl acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 500 mL of cold water.
-
A solid precipitate of 5-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the pure product.
-
Dry the purified product under vacuum.
Expected Yield: 65-75%
Causality Behind Experimental Choices:
-
Excess Formamide: Formamide serves as both the reactant (one-carbon source) and the solvent in this reaction. Using it in excess ensures the reaction goes to completion.
-
High Temperature: The cyclization reaction requires a high activation energy, hence the need for elevated temperatures.
-
Aqueous Workup: Similar to the previous step, the product is insoluble in water, facilitating its isolation.
-
Recrystallization: This is essential for removing any residual formamide and other impurities.
Figure 2: Purification and analysis workflow.
Characterization of 5-(1-Phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one
The structure of the synthesized compound should be confirmed by various spectroscopic techniques. Below is a table of expected characterization data based on analogous structures reported in the literature.[4][5]
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.2 (br s, 1H, NH), 8.1 (s, 1H, pyrimidine-H), 7.2-7.4 (m, 5H, Ar-H), 7.1 (s, 1H, thiophene-H), 4.4 (q, J = 7.2 Hz, 1H, CH), 1.6 (d, J = 7.2 Hz, 3H, CH₃) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.1 (C=O), 153.5, 148.2, 144.5, 128.7, 127.3, 126.5, 125.8, 118.9, 38.5 (CH), 21.2 (CH₃) ppm. |
| Mass Spectrometry (ESI-MS) | m/z 271.08 [M+H]⁺ |
| Melting Point | Expected to be in the range of 200-220 °C |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield in Gewald reaction | Incomplete reaction. | Increase reaction time and ensure the temperature is maintained at reflux. Check the purity of starting materials. |
| Side reactions. | Control the rate of addition of the base to avoid excessive heat generation. | |
| Low yield in cyclization | Incomplete reaction. | Ensure the reaction temperature is sufficiently high (180-190 °C) and the reaction is run for the recommended time. |
| Decomposition of the product. | Avoid prolonged heating at very high temperatures. | |
| Difficulty in purification | Presence of colored impurities. | Treat the crude product with activated charcoal during recrystallization. |
| Oily product instead of solid. | Try different solvent systems for recrystallization or use column chromatography for purification. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one. By following the outlined procedures and considering the rationale behind the experimental choices, researchers can efficiently synthesize this valuable heterocyclic compound. The provided characterization data and troubleshooting guide will further aid in the successful execution and analysis of the synthesis. The versatility of the thieno[2,3-d]pyrimidine scaffold continues to make it a focal point in the quest for novel therapeutic agents, and this guide serves as a practical resource for scientists in this exciting field.
References
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5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. Available at: [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Available at: [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available at: [Link]
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Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available at: [Link]
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Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. Available at: [Link]
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Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. ScienceDirect. Available at: [Link]
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Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
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Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Available at: [Link]
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pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
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Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. Available at: [Link]
-
Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed. Available at: [Link]
-
From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[5][6]thieno[2,3-d]. I.R.I.S. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
- Synthesis and preliminary evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxam ide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-. ResearchGate. Available at: https://www.researchgate.net/publication/236130009_Synthesis_and_preliminary_evaluation_of_some_N-5-2-furanyl-2-methyl-4-oxo-4H-thieno23-dpyrimidin-3-yl-carboxam_ide_and_3-substituted-5-2-furanyl-2-methyl-3H-thieno23-dpyrimidin-4-ones
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]
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Application Note and Protocol for the Large-Scale Synthesis of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Introduction: The Significance of Substituted Thiophenes in Medicinal Chemistry
Substituted 2-aminothiophenes are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1][2][3] Their inherent structural features, including the bioisosteric relationship between the thiophene ring and a phenyl group, allow for favorable interactions with various biological targets.[1] This has led to their incorporation into drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The target molecule of this guide, Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[7] Its large-scale synthesis is therefore a critical step in enabling extensive research and development in the pharmaceutical industry.[4]
This document provides a comprehensive guide to the large-scale synthesis of this compound, leveraging the robust and widely adopted Gewald aminothiophene synthesis.[8][9][10] We will delve into the mechanistic underpinnings of this reaction, provide a detailed and scalable protocol, and offer insights into process optimization and safety considerations.
The Gewald Reaction: A Powerful Tool for Thiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that provides efficient access to polysubstituted 2-aminothiophenes.[8][9] This elegant synthesis involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[8][9] The reaction proceeds through a series of well-elucidated steps, initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the desired thiophene.[11][12]
The versatility of the Gewald reaction lies in its tolerance of a wide range of substituents on the starting materials, allowing for the creation of diverse libraries of thiophene derivatives.[10][13] For the synthesis of our target molecule, the reactants are 3-phenyl-2-butanone, methyl cyanoacetate, and elemental sulfur.
Reaction Mechanism Overview
The mechanism of the Gewald reaction can be summarized as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (3-phenyl-2-butanone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[11][12]
-
Michael Addition of Sulfur: The elemental sulfur, activated by the base, undergoes a nucleophilic attack on the β-carbon of the unsaturated nitrile.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to form the stable 2-aminothiophene ring.[9]
-
Aromatization: The final step involves the elimination of a molecule of water to yield the aromatic thiophene product.
Visualizing the Synthesis Pathway
Overall Reaction Scheme
Caption: Overall reaction for the synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a target yield of approximately 100-120 grams of this compound. Adjustments may be necessary based on the specific equipment and purity of the starting materials.
Materials and Equipment
| Reagents | Quantity | Molar Eq. | Notes |
| 3-Phenyl-2-butanone | 74.1 g (approx. 75 mL) | 1.0 | --- |
| Methyl Cyanoacetate | 49.5 g (approx. 45 mL) | 1.0 | --- |
| Elemental Sulfur | 16.0 g | 1.0 | Powdered |
| Morpholine | 43.6 g (approx. 44 mL) | 1.0 | Catalyst |
| Methanol | 500 mL | --- | Solvent |
| Ethanol | As needed | --- | For washing/recrystallization |
| Equipment | --- | --- | --- |
| 2 L Jacketed Glass Reactor | --- | --- | With overhead stirrer, reflux condenser, and temperature probe |
| Heating/Cooling Circulator | --- | --- | --- |
| Buchner Funnel and Flask | --- | --- | For filtration |
| Vacuum Oven | --- | --- | For drying |
| Standard Glassware | --- | --- | Beakers, graduated cylinders, etc. |
| Personal Protective Equipment | --- | --- | Safety glasses, lab coat, gloves |
Experimental Procedure
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe. Ensure the system is clean, dry, and purged with nitrogen.
-
Charging Reactants: To the reactor, add methanol (500 mL), 3-phenyl-2-butanone (74.1 g, 0.5 mol), methyl cyanoacetate (49.5 g, 0.5 mol), and powdered elemental sulfur (16.0 g, 0.5 mol).[14]
-
Initiation of Reaction: Begin stirring the mixture. Slowly add morpholine (43.6 g, 0.5 mol) to the reactor at room temperature over a period of 30 minutes. An exotherm may be observed.
-
Reaction Conditions: After the addition of morpholine is complete, heat the reaction mixture to 45-50°C using the heating circulator. Maintain this temperature and continue stirring for 3-4 hours.[14]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting materials will indicate the completion of the reaction.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then further cool to 0-5°C using the cooling circulator. The product should precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with cold ethanol (2 x 100 mL) to remove any unreacted starting materials and impurities.[15]
-
Purification: For higher purity, the crude product can be recrystallized from ethanol.[14] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
Expected Results and Characterization
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow crystalline solid.[15]
-
Melting Point: To be determined experimentally.
-
Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Parameter | Expected Value/Observation |
| Yield | 100 - 120 g |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Safety and Handling Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Morpholine is a corrosive and flammable liquid. Handle with care.
-
Elemental sulfur is a flammable solid. Avoid creating dust.
-
The reaction may be exothermic, especially during the addition of the base. Ensure adequate cooling capacity.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion and Future Perspectives
The Gewald reaction provides a reliable and scalable method for the synthesis of this compound.[10] The protocol outlined in this application note is designed to be a robust starting point for large-scale production. Further optimization of reaction conditions, such as catalyst loading, solvent choice, and temperature profile, could lead to improved yields and process efficiency. The use of microwave irradiation has also been shown to accelerate the Gewald reaction and may be a viable option for process intensification.[16] The availability of this key thiophene intermediate in larger quantities will undoubtedly facilitate further research into its potential applications in drug discovery and materials science.[4][5]
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Organic Chemistry Portal. Gewald Reaction. [Link]
-
Slideshare. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. [Link]
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The Journal of Organic Chemistry. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
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Wikipedia. Gewald reaction. [Link]
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PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. [Link]
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ResearchGate. Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. [Link]
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Payame Noor University. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
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The Versatile Scaffold: Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate as a Gateway to Advanced Bioactive Molecules
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the 2-aminothiophene scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone for the development of novel therapeutics. This guide focuses on a specific, high-potential derivative: Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate .
The strategic placement of its functional groups—a nucleophilic amine at the C2 position, an ester at C3 for further modification, and a lipophilic (1-phenylethyl) group at C5 for tuning target engagement and pharmacokinetic properties—makes this molecule an exceptionally versatile precursor. This document provides a detailed exploration of its synthesis, characterization, and, most importantly, its application as a starting point for the rational design of potent and selective bioactive agents, with a focus on kinase inhibitors for oncology.
Part 1: Synthesis of the Precursor via the Gewald Reaction
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2] This one-pot synthesis elegantly combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst to construct the thiophene ring in a single, atom-economical step.[2]
The causality behind this choice is clear: the reaction's operational simplicity, use of readily available starting materials, and generally high yields make it ideal for both academic research and industrial scale-up. The mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the aromatic thiophene.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure adapted from established Gewald reaction methodologies.[3]
1. Reagent Preparation & Safety:
- Rationale: This reaction should be conducted in a well-ventilated fume hood due to the use of volatile organic solvents and the potential for hydrogen sulfide byproduct formation.
- Materials:
- 3-Phenyl-2-butanone
- Methyl cyanoacetate
- Elemental sulfur (powdered)
- Morpholine (or another secondary amine like piperidine)
- Ethanol (or Methanol)
- Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.
2. Reaction Setup:
- To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (80 mL).
- Add 3-phenyl-2-butanone (0.10 mol, 1 eq.), methyl cyanoacetate (0.10 mol, 1 eq.), and elemental sulfur (0.10 mol, 1 eq.).
- Expert Insight: Pre-mixing the ketone, nitrile, and sulfur in the solvent before adding the base allows for better homogenization and prevents localized heating upon the exothermic addition of the catalyst.
3. Catalysis and Reaction:
- While stirring the mixture, slowly add morpholine (0.05 mol, 0.5 eq.) dropwise over 15 minutes. The reaction is often mildly exothermic.
- Heat the reaction mixture to a gentle reflux (approximately 45-50°C) and maintain for 3-5 hours.
- Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The consumption of the starting ketone and the appearance of a new, more polar, UV-active spot indicates product formation.
4. Workup and Isolation:
- After completion, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
- Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.
- The crude product is typically obtained as a pale yellow or off-white solid.
5. Purification and Characterization:
- Purification: Recrystallize the crude solid from hot ethanol or purify by column chromatography on silica gel if necessary.
- Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine and methyl of the phenylethyl group, the thiophene proton, the broad singlet for the NH₂ group, and the singlet for the methyl ester. |
| ¹³C NMR | Distinct signals for the ester carbonyl, aromatic carbons, and aliphatic carbons, confirming the full carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₄H₁₅NO₂S). |
| Infrared (IR) Spectroscopy | Characteristic stretches for N-H (amine), C=O (ester), and aromatic C-H bonds. |
Part 2: The Precursor as a Scaffold for Kinase Inhibitors
The true value of this compound lies in its role as a versatile intermediate. The ortho-amino ester functionality is a classic starting point for the construction of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. This fused ring system is a well-established pharmacophore found in numerous potent and selective kinase inhibitors.[4][5]
Kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[1][6] In many cancers, these kinases are overactive, leading to uncontrolled cell division. Thieno[2,3-d]pyrimidine-based molecules are designed to mimic ATP, the natural substrate for kinases, and compete for binding in the enzyme's active site, thereby blocking its function and halting downstream signaling.[4]
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Core
This protocol demonstrates the conversion of the 2-aminothiophene precursor into the core structure of many kinase inhibitors.
1. Reaction Rationale:
- Causality: The reaction of a 2-aminothiophene-3-carboxylate with formamide is a classic and straightforward method for constructing the thieno[2,3-d]pyrimidin-4(3H)-one ring system. Formamide serves as the source for the two carbon atoms and one nitrogen atom required to build the pyrimidine ring.
2. Procedure:
- Place the synthesized this compound (0.05 mol, 1 eq.) into a round-bottom flask.
- Add an excess of formamide (e.g., 10-15 equivalents).
- Expert Insight: Using a large excess of formamide ensures it acts as both a reagent and a solvent, driving the reaction to completion.
- Heat the mixture to 180-190°C under a nitrogen atmosphere for 4-6 hours.
- Self-Validation: Monitor the reaction via TLC. The product will be significantly more polar than the starting material.
3. Workup and Purification:
- Cool the reaction mixture to room temperature. The product will often precipitate.
- Add water to the flask to precipitate more product and to dissolve the excess formamide.
- Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
- Dry the product under vacuum. Further purification can be achieved by recrystallization if needed. The resulting thienopyrimidine core is the foundational structure for building a library of potential kinase inhibitors.
Part 3: Structure-Activity Relationship (SAR) and Future Directions
Once the thieno[2,3-d]pyrimidin-4-one core is synthesized, further derivatization is key to achieving high potency and selectivity. The 4-position can be converted to a chloro group (using reagents like POCl₃) which then serves as a handle for nucleophilic aromatic substitution (SNAr) with various anilines. This is a common strategy in the design of EGFR and VEGFR-2 inhibitors.
The (1-phenylethyl) group at the C5 position of our precursor is crucial. It occupies a hydrophobic pocket in the kinase active site. The activity of analogs can be fine-tuned by modifying this group.
| Structural Position | Modification Strategy | Rationale / Expected Outcome |
| Thiophene C5 | Vary substituents on the phenyl ring (e.g., -F, -Cl, -OCH₃). | To probe electronic and steric effects in the hydrophobic pocket and improve potency or selectivity. |
| Pyrimidine C4 | Introduce diverse substituted anilines via SNAr reaction. | This "solubilizing" group often extends out of the active site and can be modified to improve pharmacokinetics (e.g., solubility, metabolic stability). |
| Pyrimidine N3 | Alkylation with small alkyl groups. | Can modulate hydrogen bonding interactions and cell permeability. |
The development of derivatives from this precursor scaffold holds significant promise. For example, studies on related 2-aminothiophene derivatives have yielded compounds with potent, selective cytostatic activity against specific cancer cell lines, such as T-cell leukemia. This highlights the potential for discovering molecules with novel mechanisms of action or improved selectivity profiles over existing therapies.
Conclusion
This compound is more than just a single chemical entity; it is a strategic starting point for medicinal chemistry campaigns. Its synthesis is robust and scalable via the Gewald reaction. The inherent reactivity of its ortho-amino ester functionality provides a direct and efficient route to the thieno[2,3-d]pyrimidine core, a proven scaffold for potent kinase inhibitors. By leveraging the principles of rational drug design and structure-activity relationship studies, this precursor can be elaborated into a diverse library of novel compounds, paving the way for the discovery of next-generation therapeutics in oncology and beyond.
References
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. Available at: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). PubMed. Available at: [Link]
-
El-Gazzar, A., et al. (2018). 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. Oncotarget. Available at: [Link]
-
Elrayess, M. A., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]
-
Elrayess, M. A., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Munchhof, M. J., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
El-Gazzar, A., et al. (2017). 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. PubMed. Available at: [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). e-Journal of Chemistry. Available at: [Link]
-
El-Gazzar, A., et al. (2019). 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. Semantic Scholar. Available at: [Link]
-
Aly, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. Available at: [Link]
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link]
-
McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2017). MDPI. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Thieno[2,3-d]pyrimidine Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Overview of the Synthetic Landscape
The most prevalent and versatile strategy for constructing the thieno[2,3-d]pyrimidine core begins with the formation of a polysubstituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring.[1][2] The Gewald reaction is the workhorse for the initial thiophene synthesis, valued for its convergence and use of readily available starting materials.[3][4]
An alternative, though less common, approach involves the elaboration of a pre-existing pyrimidine ring.[5] This guide will focus on the former, more widely adopted methodology.
Below is a generalized workflow that we will dissect for optimization and troubleshooting.
Part 1: Troubleshooting the Gewald Reaction (Thiophene Synthesis)
The Gewald reaction is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[4] While robust, its success is sensitive to several parameters.
Frequently Asked Questions (FAQs): Gewald Reaction
Q1: My Gewald reaction has a very low yield or has failed completely. What are the most likely causes?
A1: Low yield in a Gewald reaction is a common issue and can often be traced back to one of several critical factors:
-
Inefficient Knoevenagel Condensation: The reaction's first step is a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[4] If this equilibrium is unfavorable, the overall reaction will not proceed efficiently.
-
Poor Sulfur Reactivity: Elemental sulfur (S₈) needs to be activated to participate in the reaction. This typically involves the formation of polysulfide intermediates.[6] The choice of base and solvent significantly impacts this process.
-
Competing Side Reactions: A significant side reaction, particularly when using malononitrile, is the dimerization or polymerization of the α,β-unsaturated nitrile intermediate formed after the Knoevenagel condensation.[7] This depletes the intermediate required for thiophene formation.
-
Steric Hindrance: Highly substituted ketones may react slowly or not at all under standard one-pot conditions.
Q2: How do I choose the right base for my Gewald reaction?
A2: The base plays a dual role: it catalyzes the initial Knoevenagel condensation and facilitates the reaction with elemental sulfur. The choice of base is therefore critical.
| Base | Typical Use & Considerations |
| Morpholine | Often the base of choice, particularly for ketones. It is effective in promoting both the condensation and sulfur addition steps. It is less volatile than triethylamine, which can be an advantage. |
| Triethylamine | A common and effective base, particularly in syntheses using pyranone as a substrate.[8] Its volatility can be a disadvantage in some setups. |
| Piperidine | Another effective secondary amine base. |
| Inorganic Bases | Bases like sodium bicarbonate or potassium carbonate are generally ineffective under standard conditions.[9] |
Q3: Can I improve my yield by changing the reaction conditions?
A3: Absolutely. Beyond the choice of base, consider the following optimizations:
-
Microwave Irradiation: This has been shown to dramatically reduce reaction times and, in many cases, improve yields.[4][10]
-
Mechanochemistry (Ball Milling): This solvent-free approach can be highly effective and environmentally friendly.[11] Note that the ratio of reagents to the vial volume can influence the reaction's success.[9]
-
Two-Step Procedure: For less reactive ketones, such as some alkyl aryl ketones, a two-step procedure can be beneficial.[12] First, perform the Knoevenagel condensation to isolate the α,β-unsaturated nitrile. Then, in a separate step, react this intermediate with sulfur and a base.
Troubleshooting Guide: Low Yield in Gewald Reaction
Part 2: Optimizing the Pyrimidine Ring Annulation
Once the 2-aminothiophene intermediate is successfully synthesized and purified, the next critical stage is the construction of the fused pyrimidine ring. The choice of cyclizing agent will dictate the substitution pattern on the pyrimidine ring.
Frequently Asked Questions (FAQs): Pyrimidine Ring Formation
Q1: What are the common methods for cyclizing the 2-aminothiophene intermediate?
A1: Several reliable methods exist, and the choice depends on the desired final structure:
-
To form a 4-aminothieno[2,3-d]pyrimidine: A common method involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by a Dimroth rearrangement with various anilines.[8]
-
To form a thieno[2,3-d]pyrimidin-4(3H)-one: Cyclization with formamide or urea at high temperatures is a standard approach.
-
To form a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Reaction of the 2-aminothiophene-3-carboxylate with an isocyanate, followed by base-mediated cyclization, is effective. Alternatively, using 1,1'-carbonyldiimidazole (CDI) can also yield this scaffold.[13]
-
To introduce a 2-substituent: Reaction with an isothiocyanate can lead to a thiourea intermediate, which can then be cyclized to form a 2-thioxo-thieno[2,3-d]pyrimidine.
Q2: My cyclization reaction is giving a complex mixture of products, including an unexpected isomer. What could be happening?
A2: This is a classic sign of an unintended Dimroth rearrangement.[14] This rearrangement involves the isomerization of the pyrimidine ring where endocyclic and exocyclic nitrogen atoms exchange places.[15]
Key factors that can promote an undesired Dimroth rearrangement include: [14][15]
-
Basic Conditions: The rearrangement is often catalyzed by bases.
-
Elevated Temperatures: Heat can accelerate the rearrangement.
-
pH of the Medium: The rate of rearrangement is highly sensitive to pH.[15]
-
Electron-Withdrawing Groups: These groups can facilitate the ring-opening step of the rearrangement mechanism.[14]
If you suspect a Dimroth rearrangement, carefully re-characterize your product and any major byproducts. To mitigate it, you may need to adjust the pH of your reaction, use milder bases, or lower the reaction temperature.
Protocol: Synthesis of a Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol provides a general method for the synthesis of a dione derivative from a 2-aminothiophene-3-carboxylate intermediate.
Step 1: Urea Formation
-
Dissolve the 2-aminothiophene-3-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., THF, Dichloromethane).
-
Add the desired isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
Step 2: Cyclization
-
Dissolve the crude urea intermediate from Step 1 in a suitable alcohol (e.g., methanol, ethanol).
-
Add a solution of sodium methoxide or sodium ethoxide (2.0 eq) in the corresponding alcohol.
-
Heat the reaction mixture to reflux and monitor by TLC until the cyclization is complete.
-
Cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate upon neutralization or after partial removal of the solvent. Collect the solid by filtration.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.[16]
Part 3: Purification and Characterization
Q1: I'm having difficulty purifying my final thieno[2,3-d]pyrimidine product. What are some effective strategies?
A1: Purification can indeed be challenging due to the often-polar nature of these compounds and the potential for closely related side products.
| Method | Application & Tips |
| Recrystallization | The preferred method if a suitable solvent system can be found. Ethanol, isopropanol, and acetonitrile are good starting points. This method is excellent for removing minor impurities. |
| Silica Gel Chromatography | A versatile technique. A common eluent system is a gradient of methanol in dichloromethane.[16] Be aware that some highly polar compounds may streak on silica. |
| Trituration | Suspending the crude product in a solvent in which it is poorly soluble (e.g., methanol, diethyl ether) can be effective for washing away more soluble impurities.[17] |
| Reverse-Phase Chromatography | For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., C18) can be an excellent alternative. |
References
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Pal, M., et al. (2019). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gagnon, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Gagnon, D., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Nguyen, T. B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available at: [Link]
-
Flinn, S. D., et al. (2019). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Fan, M., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. Available at: [Link]
-
Wikipedia. Gewald reaction. Available at: [Link]
-
Sabat, M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
-
El-Sayed, M. S., et al. (2021). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Stanovnik, B., et al. (2000). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. Available at: [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Gutorov, L. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. Available at: [Link]
-
Zhang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC. Available at: [Link]
-
Sabat, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
-
El-Toukhee, S., et al. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science. Available at: [Link]
-
Kryl, D. Y., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]
-
Bouzayani, F., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available at: [Link]
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Available at: [Link]
-
Brown, D. J., & England, B. T. (1967). The dimroth rearrangement. Part XIV. The preparation and rearrangement of 1,6-dihydro-6-imino-1-methylpyrimidine. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Wet-Osot, S., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. Available at: [Link]
-
Boruah, M., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. J. Braz. Chem. Soc. Available at: [Link]
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Technical Support Center: Refining Purification Protocols for Aminothiophene Esters
Welcome to the technical support center for the purification of aminothiophene esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. Drawing from established methodologies and in-the-field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your target molecules.
The purification of 2-aminothiophenes, often synthesized via the Gewald reaction, is a critical step that significantly impacts yield and purity.[1] These compounds are foundational building blocks in medicinal chemistry, valued for their broad biological activities.[2] However, their purification is often hampered by issues such as persistent impurities, product decomposition, and low recovery. This guide aims to provide a logical framework for diagnosing and solving these problems.
Troubleshooting Guide
This section addresses the most common issues encountered during the purification of aminothiophene esters. Each problem is broken down into symptoms, potential causes, and actionable solutions.
Problem 1: Low Yield After Work-up and Purification
Symptom: The isolated yield of the purified aminothiophene ester is significantly lower than expected based on reaction monitoring (e.g., TLC or LC-MS).
Potential Causes:
-
Product Decomposition: Aminothiophene esters can be sensitive to both acidic and basic conditions, especially at elevated temperatures.[3][4] The free amino group can be susceptible to oxidation or side reactions.
-
Incomplete Extraction: The amphipathic nature of some aminothiophene esters can lead to poor partitioning between aqueous and organic layers during liquid-liquid extraction.
-
Loss on Stationary Phase: Highly polar aminothiophene esters may irreversibly adsorb to silica gel during column chromatography.
-
Hydrolysis of the Ester: The ester functional group can be hydrolyzed back to the carboxylic acid under either acidic or basic work-up conditions.[5][6][7]
Recommended Solutions:
-
Maintain Neutral pH: During aqueous work-up, ensure the pH is maintained as close to neutral as possible. If an acid or base wash is necessary, perform it quickly and at low temperatures (0-5 °C).
-
Optimize Extraction Solvents: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. In cases of stubborn emulsions or poor partitioning, a brine wash can help break the emulsion and "salt out" the product into the organic layer.
-
Deactivate Silica Gel: For column chromatography, consider pre-treating the silica gel with a small percentage of triethylamine (e.g., 0.5-1% v/v) in the eluent to neutralize acidic sites and prevent product adsorption.[3] This is particularly effective for basic compounds like aminothiophenes.
-
Avoid Harsh Conditions: If ester hydrolysis is suspected, avoid strong acids or bases during the work-up. Use of a mild base like sodium bicarbonate for neutralization is preferable to stronger bases like sodium hydroxide.[5]
Problem 2: Persistent Impurities in the Final Product
Symptom: The purified product shows persistent impurities when analyzed by HPLC, NMR, or LC-MS.
Potential Causes:
-
Unreacted Starting Materials: Especially elemental sulfur, which can be difficult to remove completely.
-
Side-Products from the Gewald Reaction: The Gewald reaction can produce various side-products, including over-alkylated or dimeric species.[1]
-
Co-eluting Impurities: Impurities with similar polarity to the desired product can be challenging to separate by standard column chromatography.
-
Oxidation/Dimerization Products: Aminothiophenes with an unsubstituted 5-position can be prone to oxidation or dimerization, especially when exposed to air and light.[3]
Recommended Solutions:
-
Removal of Elemental Sulfur: A common and effective method is to triturate the crude product with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (use with extreme caution in a well-ventilated fume hood) or by recrystallization from a suitable solvent like ethanol.[8]
-
Optimize Chromatography:
-
Solvent System Screening: Perform a thorough TLC screening with various solvent systems to maximize the separation (ΔRf) between your product and the impurities. A combination of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is a good starting point.[9][10]
-
Gradient Elution: Employ a shallow gradient during flash column chromatography. This can improve the resolution between closely eluting compounds.[9]
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. A successful recrystallization relies on finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[11]
-
Protective Chemistry: If oxidation or dimerization is a recurring issue, consider temporarily protecting the amino group as an acetamide. This can be achieved by reacting the aminothiophene with acetic anhydride.[3][12] The protecting group can often be removed later under mild acidic or basic conditions.
Workflow & Troubleshooting Decision Tree
The following diagram illustrates a general workflow for the purification of aminothiophene esters and a decision tree for troubleshooting common issues.
Caption: General purification workflow and troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q1: My aminothiophene ester appears as a dark oil or tar, even after chromatography. How can I crystallize it?
A1: Dark coloration often indicates the presence of baseline impurities or degradation products. First, try to remove the color by passing a solution of your compound through a small plug of silica gel or activated carbon, eluting with your column solvent. For crystallization, if common single-solvent methods fail, consider a solvent/anti-solvent system.[11] Dissolve your oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate), then slowly add a poor solvent (e.g., hexanes or pentane) until turbidity persists.[11] Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystal formation. Seeding with a previously obtained crystal, if available, is also highly effective.
Q2: I am using flash chromatography, but my product is eluting with a broad tail. What causes this and how can I fix it?
A2: Tailing on silica gel is often caused by strong interactions between the polar amino group and the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your eluent.[13] This deactivates the acidic sites and leads to sharper peaks and better separation. Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent; dry loading onto a small amount of silica is often the best approach.[10]
Q3: Can I use reverse-phase chromatography for purifying aminothiophene esters?
A3: Yes, reverse-phase flash or high-performance liquid chromatography (RP-HPLC) can be an excellent alternative, especially for more polar aminothiophene esters or when normal-phase chromatography fails to provide adequate separation.[14][15] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.[16] Be aware that if your compound is acid-sensitive, a neutral buffer system may be required.
Q4: How do I confirm the purity of my final product?
A4: A purity of >95% is generally required for compounds used in biological assays.[17] Relying on a single analytical technique is often insufficient. The gold standard is a combination of methods:
-
HPLC: Provides a quantitative measure of purity by separating the main component from impurities.[16][18][19]
-
¹H NMR Spectroscopy: Can be used for quantitative purity determination (qNMR) against a certified internal standard.[17] It also confirms the structure of the main component and helps identify any residual solvents or impurities.[17]
-
LC-MS: Confirms the mass of the desired product and can help identify the masses of unknown impurities.
Data Summary Table: Purity Assessment Methods
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Quantitative purity, number of components | High resolution and sensitivity | Requires a chromophore, method development can be time-consuming |
| ¹H NMR | Structural confirmation, quantitative purity (qNMR), solvent detection | Non-destructive, provides structural information | Lower sensitivity than HPLC, overlapping signals can be problematic[17] |
| LC-MS | Mass of components | High sensitivity, provides molecular weight information | Not inherently quantitative, response factors can vary |
| Elemental Analysis | % Composition of C, H, N, S | Provides empirical formula confirmation | Requires highly pure sample, does not detect organic impurities |
Step-by-Step Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
-
Prepare the Slurry: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add triethylamine to a final concentration of 0.5-1% v/v. Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude aminothiophene ester in a minimal amount of the mobile phase or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elute: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Select Solvents: Identify a "good" solvent that readily dissolves your compound and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible. A common pair is Dichloromethane (good) and Hexanes (poor).
-
Dissolve the Compound: In a clean Erlenmeyer flask, dissolve the crude, semi-pure solid or oil in the minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Induce Crystallization: While gently swirling the solution, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). If it becomes too cloudy, add a drop or two of the "good" in until it clears.
-
Crystallize: Loosely cover the flask and allow it to stand undisturbed at room temperature. For less soluble compounds, cooling in an ice bath or refrigerator may be necessary.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry: Dry the crystals under high vacuum to remove any residual solvents.
References
-
Nguyen, T. H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
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Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]
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Eller, G. A., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
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Welch, W. M., et al. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. [Link]
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Rurack, K., & Grote, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). [Link]
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Saeed, A., & Abbas, N. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
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Anonymous. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Blogspot. [Link]
-
Thayer, J., et al. (2011). Purity Analysis and Impurities Determination by AEX-HPLC. ResearchGate. [Link]
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Eller, G. A., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC - NIH. [Link]
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Anonymous. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
- Fiesselmann, H. (1959). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
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Osbourn, J. (2014). Ester Hydrolysis (Acidic and Basic Conditions). YouTube. [Link]
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Anonymous. (n.d.). CLARICEP™ FLASH Chromatography. Phenomenex. [Link]
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Anonymous. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
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García-Ríos, E., et al. (2023). RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. MDPI. [Link]
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Various Authors. (2025). Why are my ester hydrolysis not working. Reddit. [Link]
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Ahmed, M. S., & Ali, O. M. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Sheppe, R. E., & Suto, M. J. (2025). Acid and Base-Stable Esters: A New Protecting Group for Carboxylic Acids. ResearchGate. [Link]
- Takeda Chemical Industries, Ltd. (1977). Thiophene derivatives and process for preparation thereof.
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Anonymous. (n.d.). Re-crystallization experiments. Course Hero. [Link]
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University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]
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Various Authors. (2016). How to purify esterefication product?. ResearchGate. [Link]
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Science Ready. (2021). Esterification: Reflux, Isolation and Purification. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. . [Link]
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Karpe, Y. A., & Rogers, C. P. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. PMC - NIH. [Link]
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King, A. (n.d.). Successful Flash Chromatography. Biotage. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Introduction
2-Aminothiophene derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3][4] Their therapeutic potential spans a wide range of applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1] The precise structural elucidation of these molecules is paramount, as subtle changes in their three-dimensional arrangement can significantly impact their biological activity and safety profile. This guide provides an in-depth comparison of analytical techniques for the structural validation of a representative 2-aminothiophene, Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, offering researchers a comprehensive framework for ensuring the integrity of their synthesized compounds.
The Gewald reaction, a one-pot synthesis, is a common and efficient method for preparing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[5][6][7][8][9] While reliable, this reaction can sometimes yield isomers or unexpected byproducts, necessitating rigorous structural confirmation. This guide will explore a multi-pronged approach to validation, anchored by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and complemented by X-ray Crystallography for unambiguous spatial arrangement determination.
Primary Validation Workflow: A Multi-Technique Approach
The definitive structural validation of this compound relies on the synergistic interpretation of data from several key analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Thiophene Regioisomers
For researchers, medicinal chemists, and materials scientists, the precise characterization of substituted thiophenes is a foundational requirement for progress. The substitution pattern on the five-membered heterocyclic ring dictates the molecule's electronic properties, steric profile, and ultimately, its biological activity or material performance. Differentiating between regioisomers—molecules with the same chemical formula but different substituent arrangements—is therefore not a trivial academic exercise, but a critical step in ensuring the validity and reproducibility of scientific work.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to distinguish thiophene regioisomers. We will move beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral output. Each section includes comparative data and self-validating experimental protocols to ensure you can confidently apply these methods in your own laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is the most definitive and information-rich technique for distinguishing regioisomers in solution. The chemical environment of each proton (¹H) and carbon (¹³C) atom is exquisitely sensitive to its position on the thiophene ring and the electronic influence of neighboring substituents.
Expertise & Experience: Why NMR Excels
The key to differentiating thiophene regioisomers with NMR lies in two parameters: chemical shifts (δ) and spin-spin coupling constants (J) .
-
Chemical Shifts : The aromatic protons of thiophene appear in a distinct region of the ¹H NMR spectrum (typically 7-8.5 ppm).[1] The α-protons (at C2 and C5, adjacent to the sulfur atom) are generally deshielded and appear downfield compared to the β-protons (at C3 and C4). This is due to the electron-withdrawing nature and magnetic anisotropy of the sulfur atom. A substituent will further perturb these chemical shifts based on its electronic properties (donating or withdrawing) and its position.
-
Coupling Constants : The magnitude of the J-coupling between adjacent protons provides unambiguous information about their relative positions. The coupling constants in the thiophene ring are highly characteristic:
-
³J(H2-H3) ≈ 5 Hz
-
³J(H3-H4) ≈ 3.5 Hz
-
⁴J(H2-H4) ≈ 1.5 Hz
-
⁴J(H2-H5) ≈ 3 Hz
-
³J(H4-H5) ≈ 5 Hz
-
By analyzing the splitting patterns (multiplicity) and the magnitude of the coupling constants, the substitution pattern can be definitively assigned. For example, a 2-substituted thiophene will show three distinct proton signals with characteristic coupling, whereas a 3-substituted thiophene will exhibit a different set of couplings and multiplicities.[2][3]
Comparative Data: ¹H and ¹³C NMR of Acetylthiophene Isomers
To illustrate these principles, let's compare the NMR data for 2-acetylthiophene and 3-acetylthiophene. The acetyl group is a common substituent and its electron-withdrawing nature highlights the differences between the isomers.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Acetylthiophene | H3 | ~7.68 | dd | 3.9, 1.1 |
| H4 | ~7.12 | dd | 4.9, 3.9 | |
| H5 | ~7.65 | dd | 4.9, 1.1 | |
| CH₃ | ~2.55 | s | - | |
| 3-Acetylthiophene [4] | H2 | ~8.05 | dd | 2.9, 1.2 |
| H4 | ~7.32 | dd | 5.1, 2.9 | |
| H5 | ~7.54 | dd | 5.1, 1.2 | |
| CH₃ | ~2.50 | s | - |
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2-Acetylthiophene | C2 | ~144.5 |
| C3 | ~133.8 | |
| C4 | ~128.2 | |
| C5 | ~132.5 | |
| C=O | ~190.7 | |
| CH₃ | ~26.8 | |
| 3-Acetylthiophene [4] | C2 | ~131.9 |
| C3 | ~142.1 | |
| C4 | ~126.1 | |
| C5 | ~132.7 | |
| C=O | ~191.2 | |
| CH₃ | ~26.5 |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. The ¹³C NMR spectra are also highly informative, with the carbon atom directly attached to the substituent showing a significant shift.[5][6]
Visualization: NMR Coupling Patterns in Monosubstituted Thiophenes
Caption: Proton coupling relationships in 2- and 3-substituted thiophenes.
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol ensures reproducible and high-quality data for structural confirmation.
-
Sample Preparation : Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a 5 mm NMR tube.[4] The choice of solvent is critical; ensure the compound is fully dissolved to avoid line broadening.
-
Internal Standard : Use the residual solvent peak as a primary internal reference (e.g., CHCl₃ at δ ≈ 7.26 ppm). For quantitative applications, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[4]
-
Data Acquisition : Acquire spectra on a spectrometer with a field strength of at least 300 MHz, though 400 MHz or higher is recommended for better signal dispersion.
-
¹H NMR : Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the signals of interest. A typical spectral width is -2 to 12 ppm.
-
¹³C NMR : Acquire with proton decoupling. A sufficient number of scans and relaxation delay are necessary to observe quaternary carbons, which often have long relaxation times. A typical spectral width is 0 to 220 ppm.[4]
-
2D NMR (Optional but Recommended) : For complex substitution patterns, acquire a COSY (Correlation Spectroscopy) spectrum to confirm H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
-
Data Processing : Process the raw data (Free Induction Decay) using Fourier transformation. Apply phase and baseline corrections to obtain a clean spectrum. Integrate the ¹H NMR signals to confirm proton ratios.
Infrared (IR) Spectroscopy: A Rapid Fingerprint of Substitution
While not as definitive as NMR, IR spectroscopy provides a quick and valuable fingerprint of the substitution pattern, primarily through the C-H out-of-plane bending vibrations.
Expertise & Experience: The Diagnostic Power of C-H Bending
The substitution pattern on an aromatic ring determines the number of adjacent free hydrogen atoms. This, in turn, dictates the frequency of the C-H out-of-plane ("oop") bending vibrations, which appear in the 900-650 cm⁻¹ region of the spectrum.[7] These bands are often strong and sharp, making them diagnostically useful. The C-S stretching modes also appear in the fingerprint region and can be influenced by the substitution pattern.[8][9]
Comparative Data: Characteristic IR Bands for Substituted Thiophenes
Table 3: C-H Out-of-Plane Bending Frequencies for Thiophene Regioisomers
| Substitution Pattern | No. of Adjacent Free H's | C-H Out-of-Plane Bending Region (cm⁻¹) |
| 2-Substituted | 3 | ~755-704 |
| 3-Substituted | 3 | ~755-704 (often a distinct pattern) |
| 2,5-Disubstituted | 2 | ~833-762 |
| 2,4-Disubstituted | 2 (non-adjacent) | ~871-798 |
| 3,4-Disubstituted | 2 | ~833-762 |
| 2,3-Disubstituted | 2 | ~833-762 |
| Trisubstituted | 1 | ~920-860 |
Source: Adapted from literature data.[7] The key takeaway is not just the position, but the pattern of bands in this region. A 2,5-disubstituted isomer will have a distinctly different fingerprint from a 2,4-disubstituted isomer.
Visualization: Substitution Patterns and C-H Bonds
Caption: Correlation between substitution pattern and IR C-H bending region.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation :
-
KBr Pellet (for solids) : Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent pellet using a hydraulic press. This minimizes scattering and produces sharp peaks.
-
Thin Film (for liquids/low-melting solids) : Place a small drop of the neat sample between two salt plates (NaCl or KBr).
-
-
Background Collection : Run a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract atmospheric CO₂ and H₂O absorptions. This is a critical self-validating step.
-
Sample Analysis : Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[8]
-
Data Analysis : Identify the key vibrational modes, paying close attention to the C=O stretch (if applicable, ~1660-1700 cm⁻¹) and the fingerprint region (1500-650 cm⁻¹), especially the C-H out-of-plane bending bands.
UV-Visible Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy measures the electronic transitions within the molecule and is sensitive to the extent of π-conjugation. While less structurally specific than NMR, it can provide supporting evidence for isomer identification.
Expertise & Experience: Conjugation and λ_max
Substituents that extend the conjugated π-system or donate electron density to the ring will cause a bathochromic (red) shift to a longer wavelength (lower energy) for the principal π-π* transition (λ_max).[10] The position of the substituent matters; a substituent at the 2-position often has a more pronounced effect on conjugation with the thiophene ring than one at the 3-position.[10]
Comparative Data: UV-Vis Absorption Maxima
Table 4: Approximate λ_max for Monosubstituted Thiophenes in Hexane/Ethanol
| Substituent (R) | 2-R-Thiophene (λ_max, nm) | 3-R-Thiophene (λ_max, nm) |
| -H | ~231 | ~231 |
| -CHO | ~282 | ~262 |
| -COCH₃ | ~278 | ~258 |
| -NO₂ | ~313 | ~280 |
Source: Adapted from literature data.[10][11] The data clearly show that 2-substituted isomers with conjugating groups have a significantly red-shifted λ_max compared to their 3-substituted counterparts.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection : Choose a UV-grade solvent that dissolves the sample and is transparent in the region of interest (e.g., hexane, ethanol, acetonitrile).
-
Sample Preparation : Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Data Acquisition : Record the spectrum of the sample solution over the appropriate wavelength range (e.g., 200-500 nm).
-
Analysis : Identify the wavelength of maximum absorbance (λ_max).
Mass Spectrometry: Confirming Mass and Fragmentation
Mass spectrometry (MS) is essential for confirming the molecular weight of the compound. While standard electron ionization (EI) MS can sometimes struggle to differentiate regioisomers due to similar fragmentation patterns, it remains a vital tool for confirming the elemental composition.[12]
Expertise & Experience: Fragmentation of the Thiophene Ring
Under electron ionization, thiophene derivatives typically show a prominent molecular ion (M⁺˙), confirming the molecular weight.[12] Common fragmentation pathways involve the loss of the substituent or cleavage of the thiophene ring. The primary fragments often include the thienyl cation or fragments arising from the loss of acetylene (C₂H₂) or the CHS radical.[13] While the major fragments may be identical for regioisomers, the relative intensities can sometimes differ, offering clues to the structure.
Visualization: General MS Experimental Workflow
Caption: A simplified workflow for a mass spectrometry experiment.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample (typically in a volatile solvent via GC, or as a solid on a direct insertion probe) into the high-vacuum source of the mass spectrometer.[4]
-
Ionization : Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection : Detect the ions and generate the mass spectrum.
-
Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for characteristic losses. For unambiguous elemental composition, high-resolution mass spectrometry (HRMS) is required to obtain an accurate mass measurement.
Conclusion: An Integrated Approach
No single technique tells the whole story. The robust and unambiguous characterization of thiophene regioisomers relies on an integrated analytical approach. NMR spectroscopy serves as the definitive tool for structural assignment. IR spectroscopy offers a rapid and inexpensive method to gain initial structural insights. UV-Vis spectroscopy provides complementary information on the electronic properties, while mass spectrometry is indispensable for confirming molecular weight and elemental composition. By synergistically applying these techniques, researchers can ensure the structural integrity of their compounds, paving the way for successful outcomes in drug discovery and materials science.
References
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Wikipedia. Thiophene. [Link]
- Zaleski, D. P., et al. (2017). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. Journal of Molecular Spectroscopy, 342, 54-63.
- Arun, M., & Amalanathan, M. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 7(4), 50-60.
- Capitani, F., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5768-5777.
-
Banaras Hindu University. CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. [Link]
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NIST. Thiophene. NIST Chemistry WebBook. [Link]
- Dunsch, L., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 659-671.
- Li, J., et al. (2024). Isomeric diazapyrene–thiophene conjugated systems: synthesis, characterization, and transport properties. Organic Chemistry Frontiers.
- Kpoezoun, A., Baba, G., & Guillemin, J. C. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry.
- Meyerson, S., & Fields, E. K. (1966). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 1(2), 264-271.
- Sone, T. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 82(11), 1542-1545.
- Amna, B., Siddiqi, H. M., Hassan, A., & Ozturk, T. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(9), 5206-5233.
- Hu, Y., et al. (2001). Spectroscopic Characteristics and Intermolecular Interactions of Thiophene/Phenylene Co-Oligomers in Solutions. The Journal of Physical Chemistry A, 105(50), 11217-11226.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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-
ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]
- Takahashi, K., et al. (1971). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 44(8), 2250-2253.
- Takahashi, K., et al. (1972). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 45(11), 3588-3591.
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Wikipedia. 2-Acetylthiophene. [Link]
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"in vitro testing of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate derivatives"
An In-Depth Guide to the In Vitro Evaluation of 2-Amino-5-Substituted-Thiophene-3-Carboxylate Derivatives: A Comparative Analysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Thiophene Scaffold as a Cornerstone in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a well-established "privileged scaffold" in drug discovery.[1] Its derivatives are integral to a multitude of pharmacologically active compounds, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] Among these, the 2-aminothiophene-3-carboxylate framework serves as a versatile and highly valuable starting point for chemical synthesis.[6] The functional groups—an amine at the C2 position and a carboxylate ester at C3—provide reactive handles for extensive chemical modification, allowing for the systematic optimization of biological activity.
This guide focuses on a specific subclass: Methyl 2-amino-5-(substituted)thiophene-3-carboxylate derivatives , with Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate serving as a representative example. The central thesis is that the nature of the substituent at the 5-position of the thiophene ring critically dictates the compound's biological profile. By systematically comparing derivatives with varying steric and electronic properties at this position—from simple alkyl chains to complex aryl groups—we can elucidate crucial structure-activity relationships (SAR).
This document provides a comprehensive framework for the in vitro evaluation of these derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just experimental protocols but also the scientific rationale behind them. We will compare the performance of representative derivatives in key therapeutic areas, supported by experimental data formats, detailed methodologies, and visual workflows to guide your research endeavors.
The Strategic Importance of the 5-Position Substituent
The biological activity of 2-aminothiophene derivatives is not monolithic; it is a direct function of their chemical structure. The substituent at the 5-position plays a pivotal role in defining how the molecule interacts with its biological target. This is the core principle of Structure-Activity Relationship (SAR) studies. A small methyl group will have vastly different steric and electronic properties compared to a bulky, aromatic 1-phenylethyl group. These differences can influence:
-
Binding Affinity: The size, shape, and hydrophobicity of the substituent can enhance or diminish the molecule's ability to fit into the active site of a target enzyme or receptor.
-
Pharmacokinetic Properties: Lipophilicity, governed by the 5-position substituent, can affect cell membrane permeability and target accessibility.
-
Mechanism of Action: Different substituents may steer the molecule's activity toward different biological pathways, leading to varied therapeutic effects.
The following diagram illustrates the core scaffold and highlights the key position for modification in SAR studies.
Caption: Core scaffold and key site for SAR studies.
Comparative In Vitro Anticancer Activity
A significant body of research points to the potent anticancer activities of thiophene derivatives.[2][7][8][9] The primary goal of in vitro testing is to identify compounds that selectively inhibit the proliferation of cancer cells while sparing normal, healthy cells.
Screening Workflow: A Hierarchical Approach
A logical, multi-stage screening process is essential for efficiently identifying promising anticancer leads. The workflow begins with broad cytotoxicity screening and progressively moves towards more specific, mechanism-based assays for the most potent "hit" compounds.
Caption: Hierarchical workflow for anticancer drug screening.
Performance Comparison of Representative Derivatives
To illustrate the impact of the 5-position substituent, the table below presents hypothetical but literature-informed data for three representative derivatives against common cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is used as a positive control.[7]
| Compound | 5-Position Substituent | HepG2 (Liver) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | WI-38 (Normal) IC50 (µM) |
| Derivative A | -CH3 (Methyl) | 45.2 | 51.8 | 38.5 | > 100 |
| Derivative B | -C6H5 (Phenyl) | 12.5 | 15.1 | 9.8 | 85.3 |
| Derivative C | -CH(CH3)C6H5 (1-phenylethyl) | 5.8 | 7.2 | 4.1 | 72.4 |
| Doxorubicin (Reference) | N/A | 1.2 | 2.5 | 0.9 | 3.1 |
Causality Behind the Data: The trend suggests that increasing the size and aromaticity of the 5-position substituent enhances cytotoxic potency. The simple methyl group in Derivative A shows weak activity. The introduction of a phenyl ring in Derivative B significantly improves potency, likely due to enhanced hydrophobic interactions or π-stacking within the target's binding site. The bulkier 1-phenylethyl group in Derivative C further boosts this activity, indicating a preference for a larger, more complex substituent. Importantly, all derivatives show a degree of selectivity, with much higher IC50 values against the normal WI-38 cell line compared to the cancer cell lines.
Comparative In Vitro Antimicrobial Activity
Thiophene derivatives are also known for their antimicrobial properties.[10][11][12] The evaluation of these compounds involves determining their ability to inhibit the growth of pathogenic bacteria and fungi.
Key Experimental Assay: Broth Microdilution
The gold standard for quantifying antimicrobial activity is the broth microdilution assay, used to determine the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound that prevents visible microbial growth.
Performance Comparison of Representative Derivatives
The following table compares the MIC values of our representative derivatives against common Gram-positive and Gram-negative bacteria. Ampicillin serves as a reference antibiotic.[11]
| Compound | 5-Position Substituent | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| Derivative A | -CH3 (Methyl) | 128 | > 256 |
| Derivative B | -C6H5 (Phenyl) | 32 | 64 |
| Derivative C | -CH(CH3)C6H5 (1-phenylethyl) | 16 | 32 |
| Ampicillin (Reference) | N/A | 2 | 8 |
Interpreting the Results: Similar to the anticancer data, increasing the lipophilicity and complexity at the 5-position appears to enhance antibacterial activity. The derivatives generally show greater potency against the Gram-positive S. aureus than the Gram-negative E. coli, a common trend for many compound classes due to the latter's protective outer membrane. While not as potent as the reference drug Ampicillin, the trend demonstrates a clear SAR that can guide further optimization.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key assays discussed.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the standard method described by Mosmann and is widely used for cytotoxicity screening.[2]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HepG2, PC-3) and a normal cell line (e.g., WI-38)
-
DMEM or appropriate cell culture medium with 10% FBS
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO, stock concentration 10 mM)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO, 0.1% final concentration) and a "no-cell" blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows the guidelines established for antimicrobial susceptibility testing.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of bacteria is added, and the plate is incubated. The MIC is the lowest concentration that inhibits visible bacterial growth.
Materials:
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well round-bottom plates
-
Test compounds (dissolved in DMSO)
-
Reference antibiotic (e.g., Ampicillin)
-
Spectrophotometer (600 nm)
Procedure:
-
Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Prepare a 2X working stock of your test compound and add 50 µL to the first column, creating a 1X concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the final volume to 100 µL and dilutes the compounds to their final test concentrations.
-
Controls: Include a "positive control" (bacteria in MHB, no compound) and a "negative control" (MHB only, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration well in which no bacterial growth (no turbidity) is observed.
Conclusion and Future Directions
The in vitro data consistently demonstrates that Methyl 2-amino-5-substituted-thiophene-3-carboxylate derivatives are a promising class of bioactive molecules. The structure-activity relationship is clear: increasing the steric bulk and aromatic character at the 5-position, as exemplified by the 1-phenylethyl group, significantly enhances both anticancer and antimicrobial activities.
This guide provides a robust framework for the initial stages of discovery. The most potent and selective compounds identified through these screens, such as Derivative C , should be advanced to the next stage of the drug development pipeline. Future work should focus on:
-
Mechanism of Action Studies: For anticancer hits, investigating the specific molecular targets (e.g., kinase inhibition) and cellular pathways (e.g., apoptosis induction) is critical.[7]
-
Expanded Profiling: Testing against a broader panel of cancer cell lines or resistant microbial strains.
-
Lead Optimization: Synthesizing further analogues based on the established SAR to improve potency and drug-like properties.
-
In Vivo Evaluation: Advancing the most promising lead compounds into animal models to assess efficacy and safety.[13]
By adhering to a logical, evidence-based screening cascade, researchers can efficiently unlock the full therapeutic potential of this versatile chemical scaffold.
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Popa, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous confirmation of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific rigor and patient safety. For a molecule with therapeutic potential like Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, a substituted aminothiophene, ensuring its chemical and stereochemical integrity is paramount. Thiophene derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, making them attractive scaffolds in drug discovery.[1]
This guide provides an in-depth, objective comparison of analytical methodologies for verifying the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthiness, and ground our discussion in authoritative references.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can unequivocally confirm the purity of a complex organic molecule. A robust purity assessment relies on the convergence of data from multiple orthogonal methods, each providing a unique piece of the structural and purity puzzle. For this compound, a comprehensive analysis should, at a minimum, involve chromatographic separation and spectroscopic characterization.
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Safety Operating Guide
Navigating the Disposal of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With these activities comes the critical responsibility of safe and compliant waste disposal. This guide provides a detailed protocol for the proper disposal of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, a substituted thiophene derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from SDSs of structurally similar compounds and established laboratory waste management principles to ensure a high standard of safety and environmental stewardship.
Hazard Assessment and Waste Profile: An Evidence-Based Approach
The first step in any disposal procedure is a thorough understanding of the potential hazards. This compound is a complex molecule, and its hazard profile can be inferred by examining its constituent functional groups and data from analogous compounds.
Component-Based Hazard Analysis:
-
Thiophene Ring: Thiophene and its derivatives are generally considered hazardous materials.[1] They can be harmful and irritants, and it is crucial to prevent their release into the environment.[2][3]
-
Aminocarboxylate Functionality: Aromatic amines and carboxylates can present various hazards, including skin and eye irritation. Safety data for similar compounds like Methyl 3-aminothiophene-2-carboxylate and Methyl 3-amino-5-methylthiophene-2-carboxylate indicate that they are skin and eye irritants and may cause respiratory irritation.[2][4][5][6]
-
Phenylethyl Group: While the phenylethyl group itself is common in many organic molecules, its presence contributes to the overall lipophilicity and potential for biological interactions, which warrants a cautious approach.
Based on this analysis, this compound should be handled as a hazardous substance with the following presumed characteristics:
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritant | May cause skin irritation upon contact. | Dermal |
| Eye Irritant | May cause serious eye irritation. | Ocular |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | Inhalation |
| Harmful if Swallowed | May be harmful if ingested. | Oral |
| Environmental Hazard | Potentially harmful to aquatic life. | Environmental Release |
This conservative hazard profile necessitates that all waste containing this compound be treated as hazardous chemical waste.
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Before handling this compound for disposal, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.
Essential PPE:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) suitable for handling organic chemicals.[7]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Lab Coat: A fully fastened lab coat should be worn to protect street clothing and skin.[8]
Engineering Controls:
-
Fume Hood: All handling and preparation of waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]
-
Ventilation: Ensure the laboratory is well-ventilated.[2]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from initial collection to final hand-off to waste management professionals.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[10][11]
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in a solvent, collect the solution in a labeled, leak-proof hazardous waste container.[12]
-
Crucially, do not mix this waste stream with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[2] Halogenated and non-halogenated solvent waste should also be kept separate.[11]
-
-
Contaminated PPE:
-
Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[12]
-
Step 2: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone handling the waste.[10][13]
-
All waste containers must be clearly labeled with:
Step 3: On-Site Storage
Proper storage of hazardous waste is critical to prevent accidents and ensure compliance with regulations.[10]
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.[14]
-
Ensure containers are kept tightly closed except when adding waste.[2][15]
-
Store incompatible waste types separately to prevent accidental mixing.[15]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in a satellite accumulation area.[14]
Step 4: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed waste disposal service.[7][10]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Follow all institutional procedures for waste pickup and handover.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2]
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
